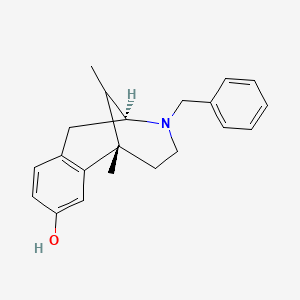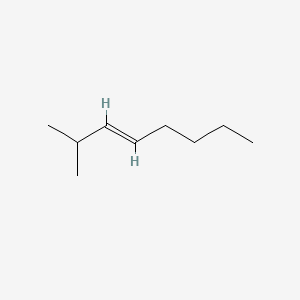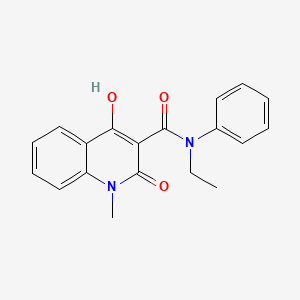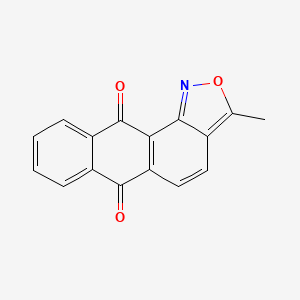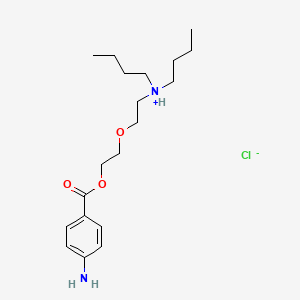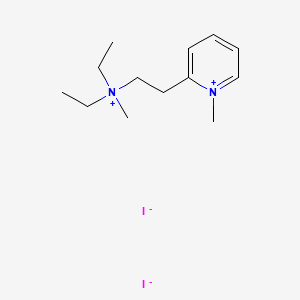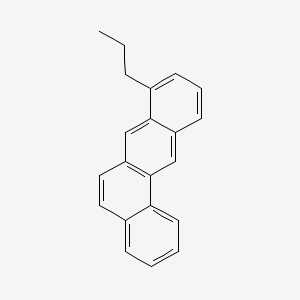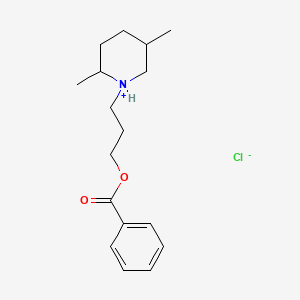
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) is a chemical compound with the molecular formula C13H21IN2O3 It is known for its unique structure, which includes a trimethylammonium group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a dimethylcarbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) typically involves the reaction of 2-hydroxy-3-methoxyphenyltrimethylammonium iodide with dimethylcarbamoyl chloride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 2-methoxy-3-oxo-phenyltrimethylammonium iodide.
Reduction: Formation of 2-hydroxy-3-methoxyphenyltrimethylammonium iodide alcohol.
Substitution: Formation of 2-hydroxy-3-methoxyphenyltrimethylammonium halide.
Applications De Recherche Scientifique
(2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dimethylcarbamate ester can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium chloride dimethylcarbamate (ester)
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)
- (2-Hydroxy-3-methoxyphenyl)trimethylammonium fluoride dimethylcarbamate (ester)
Uniqueness
The iodide variant of this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion is larger and more polarizable compared to other halides, which can affect the compound’s solubility, stability, and biological activity .
Propriétés
Numéro CAS |
66967-82-6 |
|---|---|
Formule moléculaire |
C13H21IN2O3 |
Poids moléculaire |
380.22 g/mol |
Nom IUPAC |
[2-(dimethylcarbamoyloxy)-3-methoxyphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O3.HI/c1-14(2)13(16)18-12-10(15(3,4)5)8-7-9-11(12)17-6;/h7-9H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
OSCUHEFCIGYHGZ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)OC1=C(C=CC=C1OC)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


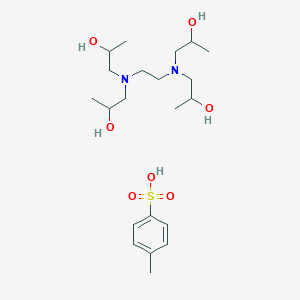

![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)

